REACTION_CXSMILES
|
C([NH:4][C:5]1[S:6][C:7]([Cl:14])=[CH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])(=O)C.B(F)(F)F.CCOCC>CO>[NH2:4][C:5]1[S:6][C:7]([Cl:14])=[CH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11] |f:1.2|
|
Name
|
14.2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1SC(=CC1C(=O)OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the residue
|
Type
|
ADDITION
|
Details
|
is treated in a manner similar to
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CC1C(=O)OC)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |